molecular formula C10H15LiN5O9P2S B1276980 Adenosine 5'-[beta-thio]diphosphate trilithium salt CAS No. 73536-95-5

Adenosine 5'-[beta-thio]diphosphate trilithium salt

Cat. No.: B1276980
CAS No.: 73536-95-5
M. Wt: 450.2 g/mol
InChI Key: OEBMRSUWQLOWOG-MCDZGGTQSA-N
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Biochemical Analysis

Biochemical Properties

Adenosine 5’-[beta-thio]diphosphate trilithium salt acts as both a substrate and an inhibitor for AMP-dependent enzyme systems . It interacts with various enzymes, proteins, and other biomolecules, including P2Y receptors, which are a family of G-protein-coupled receptors. The compound has been used to explore the myenteric control mechanisms of human esophageal motility and the effects of nitrergic and non-nitrergic neurotransmitters . Additionally, it has been employed to induce neuropathic pain in rats to study the effect of dorsal horn cannabinoid CB2 receptor activation on the expression of P2Y12 and P2Y13 receptors .

Cellular Effects

Adenosine 5’-[beta-thio]diphosphate trilithium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a P2Y receptor agonist, it plays a role in modulating intracellular calcium levels and activating downstream signaling cascades . The compound has been shown to affect the expression of purinoceptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune responses . In studies involving human esophageal motility, adenosine 5’-[beta-thio]diphosphate trilithium salt has been used to investigate the effects of different neurotransmitters on smooth muscle contraction .

Molecular Mechanism

At the molecular level, adenosine 5’-[beta-thio]diphosphate trilithium salt exerts its effects through binding interactions with P2Y receptors and other AMP-dependent enzymes . The sulfur atom in the diphosphate group makes the compound resistant to hydrolysis, allowing it to act as a stable analog of ADP. This stability enables the compound to inhibit or activate specific enzymes, depending on the context of the biochemical reaction . The activation of P2Y receptors by adenosine 5’-[beta-thio]diphosphate trilithium salt leads to the activation of G-proteins, which in turn trigger various intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-[beta-thio]diphosphate trilithium salt can change over time due to its stability and resistance to hydrolysis . The compound has been shown to maintain its activity over extended periods, making it suitable for long-term studies of enzyme kinetics and signal transduction . Its stability also means that it can accumulate in cells and tissues, potentially leading to prolonged effects on cellular function . In in vitro and in vivo studies, the compound has been used to investigate the long-term effects of P2Y receptor activation on cellular processes .

Dosage Effects in Animal Models

The effects of adenosine 5’-[beta-thio]diphosphate trilithium salt in animal models vary with different dosages. At low doses, the compound can act as a selective agonist for P2Y receptors, modulating intracellular signaling pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as neuropathic pain, as observed in studies involving rats . The threshold for these effects depends on the specific experimental conditions and the sensitivity of the animal model .

Metabolic Pathways

Adenosine 5’-[beta-thio]diphosphate trilithium salt is involved in various metabolic pathways, particularly those related to purine metabolism . As a stable analog of ADP, it can interact with enzymes and cofactors involved in ATP synthesis and hydrolysis . The compound has been used to study the effects of P2Y receptor activation on metabolic flux and metabolite levels in different cell types . Additionally, its resistance to hydrolysis allows it to serve as a tool for investigating the regulation of AMP-dependent enzyme systems .

Transport and Distribution

Within cells and tissues, adenosine 5’-[beta-thio]diphosphate trilithium salt is transported and distributed through interactions with specific transporters and binding proteins . The compound’s stability and resistance to hydrolysis enable it to accumulate in certain cellular compartments, potentially leading to prolonged effects on cellular function . Studies have shown that the compound can be taken up by cells through purine transporters and distributed to various intracellular locations .

Subcellular Localization

The subcellular localization of adenosine 5’-[beta-thio]diphosphate trilithium salt is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . For example, its interaction with P2Y receptors on the cell membrane can lead to the activation of downstream signaling pathways that affect various cellular functions .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-[beta-thio]diphosphate trilithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various adenosine derivatives .

Properties

CAS No.

73536-95-5

Molecular Formula

C10H15LiN5O9P2S

Molecular Weight

450.2 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H15N5O9P2S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);/t4-,6-,7-,10-;/m1./s1

InChI Key

OEBMRSUWQLOWOG-MCDZGGTQSA-N

Isomeric SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N

SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N

Canonical SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Origin of Product

United States

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